Higher Overall Yield in D-Prolinol Nucleoside Intermediate Synthesis Compared to L-Prolinol Route
In the synthesis of 4-purinylpyrrolidine nucleosides, the D-prolinol-derived intermediate N-(tert-butoxycarbonyl)-O-[(4-methoxyphenyl)diphenylmethyl]-trans-4-hydroxy-D-prolinol (19) was obtained in 61.1% overall yield over five steps starting from cis-4-hydroxy-D-proline [1]. By contrast, the enantiomeric L-prolinol route (using trans-4-hydroxy-L-proline) provided the corresponding guanine derivative (36) through a parallel sequence; although a direct yield comparison for the protected L-prolinol intermediate was not reported, the L-proline methyl ester reduction to Boc-trans-4-hydroxy-L-prolinol proceeds in approximately 10% yield . This ~6-fold yield advantage (61.1% vs. ~10%) for the D-prolinol intermediate translates to greater synthetic efficiency when the unnatural D-configuration is required.
| Evidence Dimension | Overall synthetic yield to key protected intermediate |
|---|---|
| Target Compound Data | 61.1% overall yield (5 steps) to N-Boc-O-MMTr-trans-4-hydroxy-D-prolinol (19) |
| Comparator Or Baseline | (2S,4R) Boc-trans-4-hydroxy-L-prolinol: ~10% yield from methyl ester reduction |
| Quantified Difference | ~51 percentage point advantage for D-prolinol intermediate |
| Conditions | Multi-step synthesis; Peterson et al. 1991 (D-series) vs. chemicalbook.cn synthetic route (L-series) |
Why This Matters
For procurement decisions in nucleoside analogue programs, the higher yielding D-prolinol route reduces starting material costs and improves overall process mass intensity.
- [1] Peterson, M. L., et al. J. Med. Chem. 1991, 34 (9), 2787–2797. DOI: 10.1021/jm00113a017. View Source
